1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
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Overview
Description
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an oxopropyl group and a carbaldehyde group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline derivatives with oxopropylating agents under controlled conditions. For instance, the reaction can be carried out using diethyl (2-oxopropyl)phosphonate in the presence of a base such as sodium hydride (NaH) in a solvent like toluene . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit nitric oxide production by interacting with nitric oxide synthase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxopropyl)theobromine: Known for its antimicrobial and antifungal activities.
2-(1-Oxopropyl)benzoic acid: Used in organic synthesis and has distinct chemical properties.
Uniqueness
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific structural features and the presence of both oxopropyl and carbaldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
89236-80-6 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(2-oxopropyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)8-13-12-5-3-2-4-11(12)6-7-14(13)9-15/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
ICALAVFACNADMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2=CC=CC=C2CCN1C=O |
Origin of Product |
United States |
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